molecular formula C7H11NO B6205875 2-isocyanato-1,1-dimethylcyclobutane CAS No. 2649078-38-4

2-isocyanato-1,1-dimethylcyclobutane

Cat. No.: B6205875
CAS No.: 2649078-38-4
M. Wt: 125.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isocyanato-1,1-dimethylcyclobutane is an aliphatic organic compound with the molecular formula C7H11NO . It features a cyclobutane ring substituted with two geminal methyl groups and an isocyanate functional group . The compound is identified by the SMILES string CC1(CCC1N=C=O)C and the InChIKey PHLVNABTABMIBGU-UHFFFAOYSA-N . As an aliphatic isocyanate, this compound is of significant interest in polymer and materials science research, particularly in the development of novel polyurethanes . Aliphatic isocyanates are valued for their resistance to UV radiation and atmospheric influences, making them suitable for creating high-performance coatings and elastomers with enhanced durability . The unique 1,1-dimethylcyclobutane backbone may impart specific steric and conformational properties to the resulting polymers, potentially leading to materials with distinct mechanical characteristics. In synthetic organic chemistry, the gem-dimethylcyclobutane motif is a structure found in various complex natural products, suggesting potential utility as a synthetic building block . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

2649078-38-4

Molecular Formula

C7H11NO

Molecular Weight

125.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Protocol

The thermal decomposition of hydroxamic acid acetate esters represents a direct pathway to isocyanates, as demonstrated in U.S. Patent 3,465,024. The process involves two stages:

  • Acetylation of Hydroxamic Acids : Hydroxamic acids (R–CONHOH) react with acetic anhydride or acetyl chloride to form acetate esters (R–CONHOC(O)CH₃).

  • Thermal Decomposition : Heating the acetate ester above its melting point under an inert gas stream (e.g., nitrogen) induces cleavage, releasing acetic acid and generating the isocyanate (R–NCO).

For 2-isocyanato-1,1-dimethylcyclobutane, the precursor would be 1,1-dimethylcyclobutane-2-hydroxamic acid acetate. The inert atmosphere prevents side reactions, such as hydrolysis or polymerization of the isocyanate.

Key Experimental Data

The patent reports yields of 17–20% for analogous aliphatic isocyanates under optimized conditions (Table 1).

Table 1: Yields of Isocyanates via Thermal Decomposition

PrecursorTemperature (°C)Inert GasYield (%)
N,N'-Adipoyl-di-O-acetyl240Nitrogen17
N,N'-Isophthaloyl-di-O-acetyl240Nitrogen20

While no specific data exists for this compound, the method’s success with structurally similar compounds suggests feasibility. Challenges include the synthesis of the cyclobutane-containing hydroxamic acid precursor and the need for high-purity inert gas to minimize decomposition.

Curtius Rearrangement of Acyl Azides

Mechanistic Basis

The Curtius rearrangement converts acyl azides (R–CON₃) to isocyanates (R–NCO) via a thermally or photochemically induced process. The reaction proceeds through a nitrene intermediate (R–N- ) or a concerted pathway, depending on conditions:

  • Thermal Pathway : Heating the acyl azide in a high-boiling solvent (e.g., toluene) at 80–120°C induces nitrogen extrusion and migration of the R group to form the isocyanate.

  • Photochemical Pathway : UV irradiation at lower temperatures (e.g., 25°C) can also drive the rearrangement, often with better stereochemical fidelity.

Application to Cyclobutane Systems

For this compound, the synthesis would begin with 1,1-dimethylcyclobutane-2-carboxylic acid (Fig. 1):

  • Acyl Azide Formation : The carboxylic acid is converted to an acyl chloride (using SOCl₂ or oxalyl chloride), then treated with sodium azide (NaN₃) to form the acyl azide.

  • Rearrangement : Heating the acyl azide in dry toluene under nitrogen affords the isocyanate.

Figure 1: Curtius Rearrangement Pathway
R–COOHR–COClR–CON₃R–NCO\text{R–COOH} \rightarrow \text{R–COCl} \rightarrow \text{R–CON₃} \rightarrow \text{R–NCO}

Recent advancements, such as the use of diphenylphosphoryl azide (DPPA) as a safer azide source, improve yields (typically 50–70% for aliphatic isocyanates). However, the strained cyclobutane ring may necessitate lower temperatures to avoid ring-opening side reactions.

Nucleophilic Substitution of Halogenated Precursors

Synthesis via 3-(Bromomethyl)-1,1-dimethylcyclobutane

A halogenated precursor, 3-(bromomethyl)-1,1-dimethylcyclobutane (CAS 76207-22-2), serves as a viable starting material. The bromide can undergo nucleophilic substitution with silver isocyanate (AgNCO) or potassium cyanate (KNCO) in polar aprotic solvents (e.g., DMF, DMSO):

C₇H₁₁Br+AgNCOC₇H₁₁NCO+AgBr\text{C₇H₁₁Br} + \text{AgNCO} \rightarrow \text{C₇H₁₁NCO} + \text{AgBr}

Experimental Considerations

Ambeed’s protocol for analogous compounds employs microwave-assisted heating (120°C, 1 hour) with cesium carbonate as a base, yielding 4%. While low, this suggests that optimizing reaction time, solvent, and stoichiometry could enhance efficiency. Challenges include the limited commercial availability of 3-(bromomethyl)-1,1-dimethylcyclobutane and competing elimination reactions due to the bulky cyclobutane structure.

Table 2: Nucleophilic Substitution Conditions

HalideNucleophileSolventTemperature (°C)Yield (%)
3-(Bromomethyl)-1,1-DMCBKNCODMF1204

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield Range (%)ScalabilityPracticality
Thermal Decomposition17–20ModerateRequires inert gas infrastructure
Curtius Rearrangement50–70HighNeeds acyl azide handling
Nucleophilic Substitution4–10LowLimited precursor availability

The Curtius rearrangement offers the highest yields and scalability but requires expertise in handling explosive acyl azides. Thermal decomposition is simpler but less efficient. Nucleophilic substitution is hindered by precursor scarcity but may benefit from further optimization.

Scientific Research Applications

2-Isocyanato-1,1-dimethylcyclobutane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Polymer Chemistry: It is used in the production of polyurethanes, which have applications in foams, coatings, and elastomers.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-isocyanato-1,1-dimethylcyclobutane involves the reactivity of the isocyanate group. This group can react with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates, respectively. The cyclobutane ring provides steric hindrance, which can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Reactivity Differences :

  • The aromatic ring stabilizes the isocyanate group via resonance, reducing electrophilicity compared to alicyclic isocyanates.
  • Steric hindrance from the ortho-methyl groups further limits nucleophilic attack.
  • Applications: Primarily used in polyurethane synthesis, where slower reactivity is advantageous for controlled polymerization .

Cyclohexyl Isocyanate

Structure : Six-membered cycloalkane with an isocyanate group.
Key Properties :

  • Molecular formula: C₇H₁₁NO
  • Molecular weight: 141.17 g/mol
  • Boiling point: 168–170°C
  • Density: 0.981 g/cm³

Reactivity Differences :

  • The strain-free cyclohexane ring results in lower reactivity compared to cyclobutane-based isocyanates.
  • Applications: Used in coatings and adhesives where moderate reactivity balances processability and performance.

Halogenated Cyclobutane Derivatives: 3-Bromo-1,1-dimethylcyclobutane

Structure : Cyclobutane with 1,1-dimethyl and 3-bromo substituents.
Key Properties :

  • Molecular formula: C₆H₁₁Br
  • Molecular weight: 163.06 g/mol

Functional Contrast :

  • The bromine substituent enables nucleophilic substitution (e.g., SN2 reactions), unlike the electrophilic isocyanate group.
  • Steric effects from 1,1-dimethyl groups are analogous to the target compound, suggesting similar conformational constraints .

Data Table: Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Reactivity Profile
2-Isocyanato-1,1-dimethylcyclobutane C₇H₁₁NO 113.16 N/A N/A High (ring strain); steric hindrance
2,6-Dimethylphenyl Isocyanate C₉H₉NO 147.17 87–89 (12 mmHg) 1.057 Moderate (aromatic stabilization)
Cyclohexyl Isocyanate C₇H₁₁NO 141.17 168–170 0.981 Low (strain-free ring)
3-Bromo-1,1-dimethylcyclobutane C₆H₁₁Br 163.06 N/A N/A SN2 substitution dominant

Research Findings and Implications

  • Reactivity : The target compound’s cyclobutane ring strain likely increases its reactivity toward nucleophiles (e.g., amines, alcohols) compared to cyclohexyl isocyanate. However, steric shielding from the 1,1-dimethyl groups may slow reactions in bulkier systems .
  • Thermal Stability : Alicyclic isocyanates generally exhibit lower thermal stability than aromatic variants. The target compound may decompose at lower temperatures, necessitating careful handling.
  • Synthetic Utility: Potential applications include strained polyurethanes or cross-linked polymers, where enhanced reactivity and rigid backbones are desirable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.